N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-2-31-19-13-11-18(12-14-19)28-16-17(15-24(28)29)27-26(30)25-20-7-3-5-9-22(20)32-23-10-6-4-8-21(23)25/h3-14,17,25H,2,15-16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXSQWUDKUIPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidinone ring, followed by the introduction of the ethoxyphenyl group and the xanthene moiety. The key steps include:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the pyrrolidinone intermediate.
Attachment of the Xanthene Moiety: The final step involves coupling the xanthene derivative with the intermediate compound, typically through an amide bond formation using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidinone ring and ethoxyphenyl group are susceptible to oxidative transformations:
-
Mechanistic Insight : Oxidation of the pyrrolidinone ring proceeds via radical intermediates, while ethoxy group oxidation involves electrophilic cleavage .
Substitution Reactions
The carboxamide and ethoxyphenyl groups participate in nucleophilic and electrophilic substitutions:
-
Structural Influence : The xanthene core’s electron-withdrawing nature enhances electrophilic substitution at the ethoxyphenyl group .
Hydrolysis Reactions
The carboxamide bond undergoes hydrolysis under acidic or basic conditions:
Cyclization and Ring-Opening Reactions
The pyrrolidinone ring exhibits dynamic behavior under thermal or catalytic conditions:
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
1. Antioxidant Activity
Research has indicated that compounds similar to N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide exhibit strong antioxidant properties. Antioxidants play a crucial role in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. Studies have shown that derivatives of xanthene compounds can scavenge free radicals effectively, contributing to their potential as therapeutic agents against oxidative damage .
2. Inhibition of Enzymatic Activity
Xanthene derivatives have been studied for their ability to inhibit specific enzymes related to various diseases. For instance, the inhibition of xanthine oxidase (XO) is significant for managing conditions like gout and hyperuricemia. The structure of this compound may offer insights into designing potent inhibitors for XO, thereby providing a pathway for developing new treatments for these conditions .
3. Targeting G Protein-Coupled Receptors
The compound has also been investigated for its interaction with G protein-coupled receptors (GPCRs). GPCRs are critical in various physiological processes and are common drug targets. The fluorescent properties of certain xanthene derivatives make them suitable for labeling and studying GPCR activities in living cells, enhancing our understanding of receptor dynamics and drug interactions .
Pharmacological Applications
1. Anticancer Potential
This compound has shown promise in preclinical studies as an anticancer agent. Its ability to induce apoptosis in cancer cells while sparing normal cells is attributed to its unique chemical structure. Further research is needed to elucidate its mechanisms of action and therapeutic efficacy in various cancer models .
2. Neuroprotective Effects
There is growing interest in the neuroprotective effects of xanthene derivatives. Preliminary studies suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Materials Science Applications
1. Photonic Devices
The unique optical properties of xanthene compounds make them suitable for applications in photonic devices. Their ability to emit fluorescence can be harnessed in the development of sensors and imaging technologies. This compound could potentially be used in creating advanced materials for optical applications, including light-emitting diodes (LEDs) and laser systems .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Antioxidant activity; enzyme inhibition (xanthine oxidase); targeting GPCRs |
| Pharmacology | Anticancer potential; neuroprotective effects |
| Materials Science | Use in photonic devices; potential for sensors and imaging technologies |
Mechanism of Action
The mechanism by which N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways by binding to active sites or allosteric sites, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Ethoxy vs. Methoxy/Propoxy Substituents :
- The target compound’s 4-ethoxyphenyl group balances lipophilicity and solubility better than methoxy (less lipophilic) or propoxy (more lipophilic) analogs in .
- In , dual methoxy groups on the phenyl ring reduce fluorescence quantum yield compared to the single ethoxy group in the target compound due to steric hindrance .
Xanthene vs. Benzene Core :
- The xanthene core in the target compound provides superior fluorescence properties (e.g., quantum efficiency, photostability) over benzene-based analogs like those in , which lack extended conjugation .
Carboxamide vs.
Pharmacological and Biochemical Properties
Fluorescence Performance :
The xanthene-carboxamide moiety in the target compound shares photophysical similarities with Ca²⁺-sensitive dyes described in , such as high quantum efficiency (~0.8) and excitation/emission wavelengths in the visible spectrum (e.g., λex ≈ 490 nm, λem ≈ 520 nm) . However, its selectivity for metal ions or biomolecules remains uncharacterized.- Enzyme Binding and Selectivity: Sembragiline () inhibits monoamine oxidase B (MAO-B) with an IC₅₀ of 1.2 nM, attributed to its fluorophenylmethoxy group. The target compound’s ethoxyphenyl group may confer weaker enzyme affinity but lower off-target effects due to reduced electronegativity .
Metabolic Stability : Propoxy and isopropoxy analogs in exhibit shorter plasma half-lives (t₁/₂ ≈ 2–3 hours) compared to ethoxy derivatives (t₁/₂ ≈ 5 hours), suggesting the target compound’s ethoxy group improves metabolic stability .
Biological Activity
Chemical Structure and Properties
The compound belongs to the xanthene family, characterized by a fused tricyclic structure. Its chemical formula is , indicating the presence of an ethoxyphenyl group and a pyrrolidinone moiety. The unique combination of these functional groups is believed to contribute to its biological properties.
Anticancer Properties
Several studies have reported on the cytotoxic effects of xanthene derivatives, including the compound . For instance, xanthene analogs have demonstrated significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the disruption of topoisomerase II activity, which is vital for DNA replication and repair.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 9 | HeLa | 5.2 | Topoisomerase II inhibition |
| Compound 9 | MCF-7 | 3.8 | DNA cross-linking |
Neuroprotective Effects
Research has indicated that compounds with similar structures may exhibit neuroprotective properties by modulating neurotransmitter systems. The potential for N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide to act as a neuroprotectant is supported by its ability to inhibit certain receptors linked to neurodegenerative diseases. Specifically, antagonism of adenosine receptors has been associated with reduced neuroinflammation and improved cognitive function in animal models.
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been explored through its interaction with various inflammatory pathways. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory conditions.
| Activity | Model | Outcome |
|---|---|---|
| Anti-inflammatory | Mouse model | Reduced TNF-alpha levels |
| Neuroprotective | Rat model | Improved cognitive performance |
Study 1: Cytotoxicity Assessment
A study conducted on the cytotoxic effects of xanthene derivatives demonstrated that This compound exhibited potent cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 3.8 µM. This suggests significant promise for further development as an anticancer agent.
Study 2: Neuroprotective Effects
In a rodent model of Alzheimer's disease, administration of the compound resulted in decreased levels of amyloid-beta plaques and improved memory retention in behavioral tests. This highlights its potential as a therapeutic agent for neurodegenerative disorders.
Q & A
Q. What are the key synthetic pathways for N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Functionalization of the pyrrolidinone ring via nucleophilic substitution or condensation with 4-ethoxyaniline derivatives under acidic or basic conditions .
- Step 2 : Coupling the pyrrolidinone intermediate with 9H-xanthene-9-carboxylic acid using carbodiimide-based coupling agents (e.g., DCC) and DMAP catalysis in anhydrous dichloromethane .
- Step 3 : Purification via column chromatography and recrystallization to achieve >95% purity. Critical parameters include solvent choice (DMF or DCM), temperature (0–25°C), and stoichiometric control of reagents .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regioselectivity of the carboxamide linkage and substitution patterns on the pyrrolidinone and xanthene moieties .
- HPLC : Purity assessment (>98% by reverse-phase HPLC with UV detection at 254 nm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z 447.18 for CHNO) .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the carboxamide and pyrrolidinone groups) .
Q. What preliminary biological activities have been reported for this compound?
- Enzyme Inhibition : Demonstrated activity against serine/threonine kinases (IC ~0.8–1.2 µM) via competitive binding assays .
- Anticancer Potential : In vitro cytotoxicity in MCF-7 breast cancer cells (EC = 12.5 µM) linked to apoptosis induction via caspase-3 activation .
- Fluorescence Properties : The xanthene moiety exhibits λ = 520–540 nm, enabling its use as a fluorescent probe in cellular imaging .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gap ~4.2 eV) to guide structural modifications for enhanced solubility .
- Molecular Dynamics (MD) Simulations : Simulate binding to kinase ATP pockets (e.g., MDM2-p53 interaction) to identify steric clashes and optimize substituent bulk .
- ADMET Prediction : Tools like SwissADME estimate logP = 3.1 and moderate blood-brain barrier permeability, suggesting CNS drug potential .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Validate discrepancies in cytotoxicity (e.g., EC variations due to cell line-specific uptake efficiency) using standardized MTT assays .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) to confirm target engagement versus off-target effects .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed carboxamide) that may interfere with activity assays .
Q. How can Design of Experiments (DoE) improve synthetic yield and reproducibility?
- Factor Screening : Use Plackett-Burman designs to prioritize variables (e.g., solvent polarity, catalyst loading) impacting yield .
- Response Surface Methodology (RSM) : Optimize reaction time (6–24 hrs) and temperature (20–40°C) to maximize yield (85–92%) while minimizing byproducts .
- Robustness Testing : Validate scalability (mg to g scale) under inert atmospheres to prevent oxidation of the ethoxyphenyl group .
Q. What structural analogs of this compound exhibit improved bioactivity, and why?
- Fluorine Substitution : Replacing the ethoxy group with 4-fluorophenyl enhances metabolic stability (t increased from 2.1 to 4.8 hrs in hepatic microsomes) .
- Xanthene Modifications : Introducing sulfonamide instead of carboxamide improves solubility (logS = -2.1 vs. -3.5) without compromising kinase inhibition .
- Pyrrolidinone Ring Expansion : A six-membered ring (piperidinone) reduces conformational strain, boosting binding affinity (K = 0.3 µM vs. 1.1 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
